(S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid

Description

BenchChem offers high-quality (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c22-11-5-10-18(19(23)24)21-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18,22H,5,10-12H2,(H,21,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOXBTUTWNPBPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

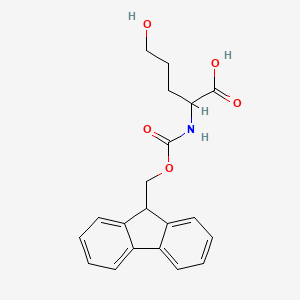

(S)-2-(Fmoc-amino)-5-hydroxypentanoic acid chemical structure

[1]

Executive Summary

(S)-2-(Fmoc-amino)-5-hydroxypentanoic acid (also known as Fmoc-L-5-hydroxynorvaline or Fmoc-Hnv-OH ) is a structural homolog of homoserine with an extended carbon chain.[1] Unlike canonical amino acids, its side chain features a terminal primary hydroxyl group on a propyl linker (

This functional group profile makes it indispensable for:

-

Peptide Stapling: Forming side-chain-to-side-chain lactone bridges (with Glu/Asp) to stabilize

-helical conformations.[1] -

Glycobiology: Serving as a novel site for O-linked glycosylation.[1]

-

Medicinal Chemistry: Acting as a polar, non-charged isostere to probe hydrogen bonding networks in receptor-ligand interactions.[1]

This guide details its chemical properties, a validated synthetic route from Fmoc-allylglycine, and specific protocols for its integration into SPPS workflows.[1]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Properties[1][3][4]

-

IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoic acid[1]

-

Common Synonyms: Fmoc-5-hydroxynorvaline, Fmoc-Hnv-OH, Fmoc-L-2-amino-5-hydroxypentanoic acid[1]

-

CAS Number (Unprotected Parent): 6152-89-2

-

Molecular Formula:

[1] -

Molecular Weight: 355.39 g/mol

-

Solubility: Soluble in DMF, DMSO, NMP; sparingly soluble in DCM/Water.[1]

Structural Visualization

The molecule consists of an L-

[1]

Synthesis: The Hydroboration Route

Commercially available Fmoc-Hnv-OH is often expensive or custom-made.[1] A robust, cost-effective synthesis can be performed in-house using Fmoc-L-allylglycine as the precursor.[1] This route utilizes a hydroboration-oxidation sequence to convert the terminal alkene to the primary alcohol.

Reaction Scheme

-

Precursor: Fmoc-L-allylglycine (Fmoc-2-amino-4-pentenoic acid).[1]

-

Reagent: 9-BBN (9-Borabicyclo[3.3.1]nonane) or

.[1] -

Oxidation:

.[1]

Step-by-Step Synthesis Protocol

Objective: Synthesize 1.0 g of Fmoc-Hnv-OH.

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve Fmoc-L-allylglycine (1.0 eq) in anhydrous THF (0.1 M concentration).

-

Hydroboration:

-

Cool the solution to 0°C.

-

Add 9-BBN (0.5 M in THF, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Note: 9-BBN is preferred over borane for higher regioselectivity (anti-Markovnikov).[1]

-

-

Oxidation:

-

Cool the mixture back to 0°C.

-

Slowly add 3M NaOH (3.0 eq) followed by 30%

(3.0 eq). Caution: Exothermic reaction.[1] -

Stir at RT for 1 hour.

-

-

Workup:

-

Purification: Purify via flash column chromatography (DCM:MeOH + 1% AcOH) to yield Fmoc-Hnv-OH as a white foam.

Synthetic Utility in SPPS

Coupling Dynamics

Fmoc-Hnv-OH behaves similarly to Fmoc-Ser or Fmoc-Thr but lacks the steric bulk of the

-

Activation: Standard HBTU/DIEA or DIC/Oxyma protocols are efficient.[1]

-

Coupling Time: 45–60 minutes (single coupling usually suffices).

Side-Chain Management (Critical)

The primary hydroxyl group is nucleophilic.[1] If left unprotected, it can undergo O-acylation during the coupling of subsequent amino acids, leading to branched peptides or depsipeptide impurities.

| Scenario | Recommended Protection | Strategy |

| Standard SPPS | t-Butyl ether (OtBu) | Use Fmoc-Hnv(OtBu)-OH if available.[1] Prevents O-acylation; removed by TFA.[1] |

| Cyclization | Trityl (Trt) | Use Fmoc-Hnv(Trt)-OH.[1] Allows selective deprotection on-resin (1% TFA/DCM) for side-chain-to-side-chain cyclization.[1] |

| Unprotected | None | Only viable if Fmoc-Hnv-OH is the N-terminal residue or if subsequent couplings use mild activation (e.g., active esters) to minimize O-acylation.[1] |

Protocol: On-Resin Cyclization (Lactonization)

Constructing a cyclic peptide between Fmoc-Hnv (position

-

Assembly: Synthesize the linear peptide using Fmoc-Glu(OAll)-OH (Allyl protection) and Fmoc-Hnv-OH (unprotected or Trt-protected).[1]

-

Selective Deprotection:

-

Cyclization:

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for using (S)-2-(Fmoc-amino)-5-hydroxypentanoic acid in peptide synthesis.

Analytical Data Summary

| Property | Value | Notes |

| Appearance | White to off-white powder | Hygroscopic; store at -20°C. |

| Diagnostic triplet for the terminal hydroxymethyl group.[1] | ||

| Distinct shift from alkyl carbons.[1] | ||

| Mass Spec (ESI) | Consistent with |

References

-

Carpino, L. A., & Han, G. Y. (1970).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2][3] The Journal of Organic Chemistry. Link[1]

-

Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link[1]

-

Stymiest, J. L., et al. (2008).[1] Synthesis of Biologically Active Amino Acids via Hydroboration.[1] Organic Letters. (Contextual reference for hydroboration of amino acid alkenes).

-

Sigma-Aldrich. (2024).[1] Product Specification: Fmoc-Allyl-Gly-OH.[1][4][5][6] Link

-

Chem-Impex International. (2024).[1] Fmoc-L-2-amino-5-hydroxypentanoic acid Data Sheet. Link

Sources

Technical Monograph: Fmoc-L-2-Amino-5-Hydroxypentanoic Acid

The following technical guide provides an in-depth analysis of Fmoc-L-2-amino-5-hydroxypentanoic acid , a specialized amino acid derivative used in advanced peptide synthesis and medicinal chemistry.

CAS Number: 2169956-19-6[1][2][3][4]

Synonyms: Fmoc-L-5-hydroxynorvaline; Fmoc-L-Hnv-OH; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoic acid.

Executive Summary

Fmoc-L-2-amino-5-hydroxypentanoic acid (Fmoc-L-Hnv-OH) is a non-proteinogenic amino acid derivative characterized by a primary hydroxyl group on the

While structurally similar to Homoserine (which has the hydroxyl at C4), the extended alkyl chain of 5-hydroxynorvaline confers unique conformational flexibility and spacing, making it ideal for designing stapled peptides or probing solvent-exposed residues in protein-protein interaction interfaces.

Critical Technical Alert: The free side-chain hydroxyl group presents a significant risk of

Chemical Identity & Physicochemical Properties[4][5][6][7]

| Property | Data |

| CAS Number | 2169956-19-6 (Free alcohol side-chain) |

| Chemical Formula | C₂₀H₂₁NO₅ |

| Molecular Weight | 355.39 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |

| Chirality | L-Enantiomer (S-configuration at |

| Purity Standard | |

| Storage | +2°C to +8°C (Desiccated); Stable for >2 years |

Synthesis & Production Logic

The synthesis of Fmoc-L-Hnv-OH is non-trivial due to the need for chemoselectivity between the

The "Glu-Reduction" Pathway

This method avoids racemization and utilizes the abundant chiral pool of L-Glutamate.[1]

-

Starting Material: Fmoc-L-Glutamic acid

-methyl ester (or similar side-chain ester).[1] -

Selective Reduction: The side-chain ester is selectively reduced to the alcohol using a mild reducing agent (e.g., LiBH₄ or borane-dimethyl sulfide complex) while maintaining the integrity of the Fmoc group and the

-carboxylic acid (often protected as a t-butyl ester during reduction).[1] -

Final Deprotection: The

-carboxyl protecting group is removed (e.g., TFA treatment of t-butyl ester) to yield the free acid Fmoc-L-Hnv-OH.[1]

Figure 1: Synthetic logic for generating Fmoc-L-Hnv-OH from Glutamic Acid precursors.

Application in Peptide Synthesis (SPPS)

The Lactonization Hazard

The defining challenge of using CAS 2169956-19-6 (the unprotected side chain form) is the thermodynamic drive to form a six-membered

-

Mechanism: Upon activation of the

-carboxylic acid (using HATU/DIC), the side-chain hydroxyl (C5) can attack the activated carbonyl (C1), forming a cyclic ester (lactone) and terminating the peptide chain. -

Prevention:

-

Use O-Protected Variants: For standard sequences, use Fmoc-L-Hnv(tBu)-OH instead of the free alcohol.[1]

-

Rapid Activation (If using free alcohol): If the free alcohol is required (e.g., for immediate on-resin modification), use a highly reactive coupling cocktail (e.g., DIC/Oxyma) and minimize pre-activation time.[1]

-

Protocol: Coupling Fmoc-L-Hnv-OH (Unprotected)

Use this protocol only when the side-chain hydroxyl must remain free for immediate downstream reaction.

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

-

Activation (In situ):

-

Coupling: Add immediately to the resin.[1] Shake for 45–60 minutes.

-

Capping: Acetylate unreacted amines to prevent deletion sequences.

Advanced Application: On-Resin Functionalization

The primary utility of Fmoc-L-Hnv-OH is its conversion into bioorthogonal handles after coupling to the resin.[1]

-

Appel Reaction (Conversion to Halide): Treat resin-bound Hnv peptide with CBr₄ and PPh₃ to generate a 5-bromo derivative, enabling nucleophilic substitution.[1]

-

Oxidation (Aldehyde Generation): Treat with IBX (2-iodoxybenzoic acid) in DMSO to generate the aldehyde for oxime ligation or reductive amination.[1]

Figure 2: Divergent pathways for resin-bound Fmoc-Hnv-OH: Avoiding lactonization while accessing functional handles.

Handling & Stability

-

Hygroscopicity: The compound is moderately hygroscopic.[1] Store under inert gas (Argon/Nitrogen).

-

Solubility Check: If the solution in DMF appears cloudy, mild sonication (30-40°C) is permissible.[1] Do not heat above 50°C to prevent Fmoc cleavage.[1]

References

-

BLD Pharm. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoic acid Product Data. Retrieved from

-

Sigma-Aldrich. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoic acid. Retrieved from

-

Chenault, H. K., et al. (1989).[1] "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I". Journal of the American Chemical Society, 111(16), 6354–6364.[1] (Foundational chemistry of 5-hydroxynorvaline).

-

BenchChem. Fmoc-Glu-OH in the Synthesis of Bioactive Peptides. Retrieved from (Methodology for Glutamic acid side-chain manipulation).[1]

-

ChemRxiv. Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry. Retrieved from (Bio-enzymatic routes to 5-hydroxy amino acids).[1]

Sources

Fmoc-5-hydroxynorvaline properties and synthesis

Properties, Synthesis, and Application in Peptide Chemistry

Executive Summary

Fmoc-5-hydroxynorvaline (Fmoc-Hnv-OH), also known as Fmoc-2-amino-5-hydroxyvaleric acid, is a non-proteinogenic amino acid homolog of homoserine and serine. It serves as a critical building block in modern peptide drug discovery, particularly for the synthesis of stapled peptides , O-linked glycopeptides , and phosphorylation mimetics .

Unlike standard amino acids, Fmoc-Hnv-OH presents a unique chemical challenge: spontaneous lactonization . The side-chain hydroxyl group (

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | N-( |

| Common Abbreviations | Fmoc-Hnv-OH; Fmoc-5-hydroxynorvaline |

| Parent CAS | 533-88-0 (Unprotected 2-amino-5-hydroxyvaleric acid) |

| Molecular Formula | |

| Molecular Weight | ~355.39 g/mol |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM; Insoluble in Water |

| pKa (Side Chain) | ~16 (Alcohol) |

| Stability Issue | High Risk: |

The Lactonization Equilibrium

The critical instability of Fmoc-Hnv-OH arises from the equilibrium between the open-chain acid and the six-membered lactone. In the presence of carboxyl activators (e.g., DIC, HATU) without side-chain protection, the hydroxyl group competes with the resin-bound amine, leading to rapid intramolecular cyclization.

Implication for Researchers:

-

Storage: Store at -20°C in solid form. Avoid storage in solution.

-

Usage: For SPPS, use of the side-chain protected variant Fmoc-Hnv(tBu)-OH is recommended to prevent lactonization. If using the free alcohol variant, coupling must be performed immediately after activation using a base-excess protocol.

Synthetic Strategies

The synthesis of Fmoc-5-hydroxynorvaline is most reliably achieved via the Boroxazolidone Reduction Method starting from L-Glutamic Acid. This route ensures enantiomeric purity and regioselective reduction of the side-chain carboxyl group.

Route A: The Boroxazolidone Method (High Purity)

This method utilizes a boron complex to simultaneously protect the

Reaction Workflow:

-

Complexation: L-Glutamic acid reacts with 9-Borabicyclo[3.3.1]nonane (9-BBN) or similar boron reagents to form the boroxazolidone.

-

Selective Reduction: The free

-carboxyl is reduced to the alcohol using Borane-Dimethyl Sulfide (BMS). -

Deprotection: The boron complex is hydrolyzed to release 5-hydroxynorvaline.

-

Fmoc Protection: Standard protection using Fmoc-OSu under basic conditions.

Figure 1: Synthesis of Fmoc-5-hydroxynorvaline from L-Glutamic Acid via Boroxazolidone strategy.

Experimental Protocols

Protocol 1: Fmoc Protection of 5-Hydroxynorvaline

Note: This protocol assumes the starting material is the free amino acid 5-hydroxynorvaline (Hnv).

Reagents:

-

5-Hydroxynorvaline (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

-

Sodium Bicarbonate (

) -

Acetone/Water (1:1 v/v)

-

1M HCl[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-hydroxynorvaline (10 mmol) in 25 mL of water containing

(20 mmol). Ensure pH is maintained at ~8.5–9.0. -

Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of acetone. Add this solution dropwise to the aqueous amino acid solution over 30 minutes.

-

Expert Insight: Do not use Fmoc-Cl. Fmoc-Cl is too reactive and can lead to dipeptide formation or reaction with the side-chain hydroxyl. Fmoc-OSu is milder and suppresses oligomerization.

-

-

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC or HPLC.

-

Workup (Critical Step):

-

Evaporate acetone under reduced pressure.

-

Wash the aqueous phase with diethyl ether (

mL) to remove unreacted Fmoc-OSu and byproducts. -

Acidification: Cool the aqueous phase to 0°C. Slowly acidify with 1M HCl to pH 2.0–3.0. Do not go below pH 2.0 to minimize lactonization.

-

Extract immediately with Ethyl Acetate (

mL).

-

-

Isolation: Dry the organic layer over

, filter, and concentrate. Precipitate the product using cold hexane/ether.

Protocol 2: Handling in Solid Phase Peptide Synthesis (SPPS)

When using Fmoc-Hnv-OH (free side chain) in SPPS, standard protocols must be modified to prevent on-resin lactonization.

Coupling Conditions:

-

Activator: Use DIC/Oxyma or HATU/DIPEA.

-

Stoichiometry: Use 3-4 equivalents of amino acid.

-

Pre-activation: Avoid. Do not pre-activate the amino acid in the absence of the resin. The activated ester will rapidly attack the side chain hydroxyl.

-

Procedure: Add the amino acid solution to the resin first, followed immediately by the activator.

Applications & Logic

The utility of Fmoc-Hnv-OH extends beyond simple peptide sequences.[3] Its structure allows for versatile post-synthetic modifications.

A. O-Glycosylation

The primary hydroxyl group is a prime target for building O-linked glycopeptides. Unlike Ser/Thr (secondary alcohols), the primary alcohol of Hnv is less sterically hindered, often resulting in higher glycosylation yields.

B. Peptide Stapling (Lactonization Strategy)

Researchers can exploit the "instability" of Hnv for deliberate cyclization. By positioning a Glutamic Acid (Glu) or Aspartic Acid (Asp) residue appropriately in the sequence, an ester bond (lactone) can be formed between the Hnv hydroxyl and the Glu/Asp carboxyl, creating a "stapled" peptide that stabilizes alpha-helical structures.

Figure 2: Strategic applications of Fmoc-5-hydroxynorvaline in drug design.

References

-

Synthesis from Glutamic Acid

- Garcia, J., et al. (2000). "Efficient Method for the Preparation of (S)-5-Hydroxynorvaline." Journal of Organic Chemistry.

-

Source:

-

Lactonization & Stability

-

Fmoc-Protection Protocols (General)

- BenchChem. "A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis."

-

Source:

-

Properties of 5-Hydroxynorvaline

-

PubChem. "2-Amino-5-hydroxyvaleric acid (CID 95562)."[1]

-

Source:

-

Sources

- 1. 2-Amino-5-hydroxyvaleric acid | C5H11NO3 | CID 95562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. chemimpex.com [chemimpex.com]

- 4. The interconversion of glutamic acid and proline. V. The reduction of delta 1-pyrroline-5-carboxylic acid to proline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-L-Homovaline-OH: A Key Building Block for Advanced Peptide Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethyloxycarbonyl)-L-β-homovaline (Fmoc-L-Hva-OH), a non-proteinogenic amino acid that is increasingly utilized by researchers, scientists, and drug development professionals. This document details its molecular characteristics, synthesis, and applications in solid-phase peptide synthesis (SPPS), offering field-proven insights for its effective use.

Core Molecular and Physicochemical Properties

Fmoc-L-Hva-OH, a derivative of the amino acid L-valine, incorporates an additional methylene group in its backbone, classifying it as a β-amino acid. This structural modification imparts unique conformational constraints on peptides, influencing their secondary structure and enhancing their stability against enzymatic degradation.

Table 1: Physicochemical Properties of Fmoc-L-Hva-OH

| Property | Value | Reference(s) |

| Synonyms | Fmoc-L-β-HomoVal-OH, (R)-Fmoc-3-amino-4-methylpentanoic acid | [1][2] |

| Molecular Formula | C₂₁H₂₃NO₄ | [1] |

| Molecular Weight | 353.42 g/mol | [1] |

| CAS Number | 172695-33-9 | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis of Fmoc-L-Hva-OH

The synthesis of Fmoc-L-Hva-OH typically involves the protection of the amino group of L-β-homovaline with the fluorenylmethyloxycarbonyl (Fmoc) group. A general, illustrative protocol is provided below.

Experimental Protocol: Synthesis of Fmoc-L-Hva-OH

-

Dissolution: Dissolve L-β-homovaline in an aqueous solution of a suitable base, such as sodium carbonate or sodium bicarbonate, to deprotonate the amino group.

-

Addition of Fmoc-Cl: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in an organic solvent (e.g., dioxane or acetone) to the aqueous solution of L-β-homovaline under vigorous stirring at a controlled temperature, typically on an ice bath.

-

Reaction: Allow the reaction to proceed for several hours at room temperature while maintaining a basic pH.

-

Work-up: After the reaction is complete, perform an aqueous work-up to remove unreacted reagents. This typically involves washing with a non-polar organic solvent to remove excess Fmoc-Cl and other impurities.

-

Acidification: Acidify the aqueous layer with a suitable acid, such as hydrochloric acid, to precipitate the Fmoc-L-Hva-OH product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Caption: General workflow for the synthesis of Fmoc-L-Hva-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-Hva-OH is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce homovaline residues into peptide sequences. The incorporation of this β-amino acid can significantly impact the resulting peptide's structure and function.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step in SPPS.

Experimental Protocol: Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in a suitable solvent, typically N,N-dimethylformamide (DMF).

-

Piperidine Treatment: Treat the resin with a 20% solution of piperidine in DMF.[3][4] This is usually performed in two steps: a short initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).[5]

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[3]

Caption: A single cycle of Fmoc deprotection in SPPS.

Coupling of Fmoc-L-Hva-OH

The coupling of the free carboxyl group of Fmoc-L-Hva-OH to the deprotected N-terminus of the resin-bound peptide is the core peptide bond-forming reaction. Due to the potential for steric hindrance with β-amino acids, the choice of coupling reagent and conditions is crucial for achieving high coupling efficiency.

Experimental Protocol: Coupling of Fmoc-L-Hva-OH

-

Activation: In a separate vessel, pre-activate Fmoc-L-Hva-OH (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent and a base. Commonly used coupling reagents for sterically hindered amino acids include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[6][7]

-

Coupling Reaction: Add the activated Fmoc-L-Hva-OH solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

Caption: A single cycle of amino acid coupling in SPPS.

Analytical Characterization

The identity and purity of Fmoc-L-Hva-OH are confirmed using standard analytical techniques.

Table 2: Analytical Characterization of Fmoc-L-Hva-OH

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks corresponding to the protons of the fluorenylmethoxycarbonyl group and the homovaline side chain. |

| ¹³C NMR | Resonances for the carbonyl carbons of the Fmoc group and the carboxylic acid, as well as the carbons of the aromatic fluorenyl group and the aliphatic homovaline moiety. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 353.42 g/mol (e.g., [M+H]⁺ at m/z 354.4). |

| HPLC | A single major peak indicating high purity (typically ≥95%). |

Applications and Field-Proven Insights

The incorporation of Fmoc-L-Hva-OH into peptide sequences offers several advantages for drug discovery and development:

-

Enhanced Proteolytic Stability: The β-amino acid structure provides resistance to degradation by proteases, leading to a longer in vivo half-life of the resulting peptides.

-

Conformational Control: The altered backbone geometry can induce specific secondary structures, such as helices and turns, which can be crucial for biological activity.

-

Increased Bioactivity: By mimicking or stabilizing bioactive conformations, peptides containing homovaline can exhibit enhanced binding affinity and efficacy.[1]

-

Novel Therapeutics and Biomaterials: The unique properties of β-peptides make them attractive candidates for the development of new drugs and biomaterials with improved properties.[1]

The strategic placement of Fmoc-L-Hva-OH within a peptide sequence allows for the fine-tuning of its pharmacological properties, making it a valuable tool for medicinal chemists and peptide engineers.

References

- Nowick, J.S. (Version 1.7.2).

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Subirós-Funosas, L., et al. (2018).

- BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-β-homoalanine(styryl)-OH in Solid-Phase Peptide Synthesis.

- BOC Sciences. (n.d.).

- Pennington, M.W., & Dunn, B.M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.

- MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Chem-Impex. (n.d.). Fmoc-L-β-homovaline.

- Chem-Impex. (n.d.). Fmoc-4-amino-4-methyl-pentanoic acid.

- AAPPTEC. (n.d.). Fmoc-beta-HVal-OH [172695-33-9].

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Sigma-Aldrich. (n.d.). Fmoc-L-beta-Homovaline | 172695-33-9.

- ChemicalBook. (n.d.). FMOC-b-Ala-OH(35737-10-1) 1H NMR spectrum.

- Machado, E., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.

- Thermo Fisher Scientific. (n.d.). N-Fmoc-L-beta-homovaline, 95%.

- MedChemExpress. (n.d.). 3-Amino-4-methylpentanoic acid.

- PubChem. (n.d.). Boc-L-beta-homovaline.

- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033.

- CPHI Online. (n.d.). (R)-3-Amino-4-methylpentanoic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptidechemistry.org [peptidechemistry.org]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Fmoc-2-amino-5-hydroxyvaleric acid (Fmoc-Hnv-OH)

This guide provides an in-depth technical analysis of Fmoc-2-amino-5-hydroxyvaleric acid , a specialized amino acid building block used in advanced peptide synthesis and medicinal chemistry.

Executive Summary & Nomenclature

Fmoc-2-amino-5-hydroxyvaleric acid is a non-proteinogenic amino acid derivative primarily utilized in the synthesis of peptide mimetics, stapled peptides, and enzyme inhibitors. Structurally, it is the 5-hydroxy derivative of Norvaline (2-aminopentanoic acid) or the higher homolog of Homoserine.

In the context of Solid Phase Peptide Synthesis (SPPS), correct identification is critical due to the variation in naming conventions across chemical databases and suppliers.

Synonym Mapping Table

| Common Name | Abbreviation | IUPAC / Systematic Name | CAS Number (Free Acid / Fmoc) |

| 5-Hydroxynorvaline | Hnv | (S)-2-amino-5-hydroxypentanoic acid | 6152-89-2 (L-isomer, free acid) |

| Pentahomoserine | Hse(3-CH2) | 2-amino-5-hydroxyvaleric acid | 533-88-0 (DL-isomer) |

| Hydroxyaminovaleric Acid | HAVA | 5-hydroxy-L-norvaline | N/A (Fmoc-derivative often custom) |

| Fmoc-Hnv-OH | - | Fmoc-(S)-2-amino-5-hydroxypentanoic acid | Varies by protection scheme |

Note on Sourcing: This compound is frequently listed by suppliers under the name Fmoc-5-Hydroxynorvaline . If searching for the Fmoc-protected version, ensure the CAS matches the specific side-chain protection (e.g., t-Bu, Trt) if applicable.

Structural Context & Properties

Fmoc-Hnv-OH serves as a versatile scaffold. Its side-chain hydroxyl group (

Structural Hierarchy (Graphviz)

Caption: Structural decomposition of Fmoc-Hnv-OH highlighting reactive sites for peptide modification.

Applications in Drug Development

Peptide Stapling & Cyclization

The 5-hydroxyl group allows for the formation of depsipeptides (ester linkages) or lactones. This is particularly useful in "stapling" alpha-helical peptides to improve metabolic stability and cell permeability. The longer side chain of Hnv (compared to Ser/Hse) allows for "i, i+4" or "i, i+7" stapling geometries that are distinct from standard residues.

Arginine/Lysine Isosteres

Fmoc-Hnv-OH is a key precursor for synthesizing unnatural Arginine analogs. The hydroxyl group can be converted to a guanidino group or an amine (yielding Ornithine/Lysine homologs) on-resin or in solution, allowing for the fine-tuning of charge distribution in bioactive peptides.

Experimental Protocols

Protocol A: Synthesis of Fmoc-Hnv-OH

Context: Commercial availability of the Fmoc-protected derivative can be sporadic. This protocol describes the protection of the free amino acid (L-5-Hydroxynorvaline).

Reagents:

-

L-2-amino-5-hydroxypentanoic acid (H-Hnv-OH)

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

- (Sodium Bicarbonate)

-

Dioxane / Water (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of H-Hnv-OH in a 1:1 mixture of water and dioxane.

-

Basification: Add 2.0 eq of

to adjust pH to ~9.0. Cool the solution to 0°C on an ice bath. -

Addition: Slowly add 1.1 eq of Fmoc-OSu dissolved in minimal dioxane dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12-16h).

-

Work-up:

-

Evaporate dioxane under reduced pressure.

-

Dilute the remaining aqueous layer with water.

-

Extract with diethyl ether (

) to remove unreacted Fmoc-OSu (organic by-products). -

Acidify the aqueous phase to pH 2.0 using 1M HCl.

-

Extract the product into Ethyl Acetate (

).

-

-

Isolation: Wash the combined ethyl acetate layers with brine, dry over

, and concentrate in vacuo to yield Fmoc-Hnv-OH as a white foam/solid.

Protocol B: SPPS Coupling with Fmoc-Hnv-OH

Critical Consideration: The side-chain hydroxyl is nucleophilic. If using unprotected Fmoc-Hnv-OH, O-acylation can occur during subsequent couplings. For long peptides, use Fmoc-Hnv(tBu)-OH or Fmoc-Hnv(Trt)-OH .

Workflow Visualization (Graphviz)

Caption: SPPS cycle optimized for Fmoc-Hnv-OH incorporation. Note the critical decision point at the next coupling step.

Coupling Conditions:

-

Activation: Use DIC/Oxyma Pure (1:1 eq) or HATU/DIPEA.

-

Note: If the 5-OH is unprotected, avoid high concentrations of DMAP to minimize esterification risks.

-

-

Loading: Use 3-5 equivalents of Fmoc-Hnv-OH relative to resin loading.

-

Time: 60–120 minutes at Room Temperature.

-

Capping: Acetyl anhydride capping is recommended after coupling to block any unreacted amines, though this may also acetylate the free 5-OH if unprotected.

Quality Control & Identification

To validate the identity of Fmoc-Hnv-OH (regardless of the synonym used by the vendor), rely on analytical data rather than labeling.

-

Mass Spectrometry (ESI-MS):

-

Expected Mass (

): Calculation based on formula -

MW: ~355.39 Da.

-

Look for characteristic Fmoc fragment loss.

-

-

HPLC:

-

Retention time will be slightly lower than Fmoc-Norvaline (due to the polar -OH group) but higher than Fmoc-Homoserine.

-

References

-

PubChem. 2-Amino-5-hydroxyvaleric acid (Compound Summary). National Library of Medicine. Available at: [Link][1]

Sources

Engineering the Proteome: A Comprehensive Guide to Unnatural Amino Acids with Hydroxyl Side Chains

Introduction: The Strategic Value of Hydroxyl-Bearing UAAs

In the realm of protein engineering and drug development, the canonical 20 amino acids often lack the chemical diversity required to construct advanced biotherapeutics, targeted covalent inhibitors, or highly specific antibody-drug conjugates (ADCs). Unnatural amino acids (UAAs)—also known as non-canonical amino acids (ncAAs)—with hydroxyl side chains have emerged as a transformative class of building blocks[1].

While native hydroxyl-containing amino acids (Serine, Threonine, Tyrosine) are abundant in the proteome, their ubiquity makes them poor targets for site-specific chemical modification. By introducing structurally unique hydroxyl UAAs—such as 5-hydroxytryptophan (5-HTP), L-DOPA, or epoxide-bearing tyrosine analogs—researchers can install bioorthogonal reactive handles, mimic complex post-translational modifications, and engineer highly specific covalent cross-linking capabilities directly into live cells[2][3].

Mechanistic Foundations: Genetic Code Expansion (GCE)

The incorporation of hydroxyl UAAs into recombinant proteins relies heavily on Genetic Code Expansion (GCE) technology. This process bypasses the natural limitations of the ribosome by introducing an Orthogonal Translation System (OTS)[1].

The Causality of Orthogonality

To prevent the catastrophic misincorporation of UAAs into the host's native proteome, the OTS must be strictly orthogonal. This requires an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. The engineered aaRS must selectively recognize the hydroxyl UAA and charge it onto the suppressor tRNA (typically recognizing the amber stop codon, UAG), while strictly ignoring all host amino acids and host tRNAs[4].

For hydroxyl UAAs, two primary aaRS/tRNA scaffolds are utilized:

-

Tryptophanyl-tRNA synthetase (TrpRS): Engineered variants of E. coli or S. cerevisiae TrpRS are highly effective for incorporating 5-HTP and other indole-ring derivatives[5].

-

Pyrrolysyl-tRNA synthetase (PylRS): Derived from methanogenic archaea, the PylRS/tRNA system is highly promiscuous toward large, bulky side chains, making it the "one-stop shop" for complex tyrosine analogs, including epoxide-bearing tyrosines (EPOY) used in covalent drug targeting[2][6].

Fig 1: Genetic Code Expansion pathway for site-specific incorporation of hydroxyl UAAs.

Key Hydroxyl UAAs in Drug Development & Bioconjugation

5-Hydroxytryptophan (5-HTP)

5-HTP is a powerful UAA because its indole hydroxyl group significantly lowers its oxidation potential compared to native tryptophan or tyrosine. This physical property is the causal mechanism that allows for chemoselective oxidative bioconjugation [5]. Under mild oxidative conditions (using potassium ferricyanide), 5-HTP is selectively oxidized to a reactive intermediate that rapidly couples with electron-rich aromatic amines. Because native residues require much harsher conditions to oxidize, the protein remains otherwise untouched, ensuring a homogenous product ideal for ADC development[5]. Furthermore, recent breakthroughs have engineered autonomous E. coli strains capable of biosynthesizing 5-HTP internally from simple carbon sources, eliminating the need for expensive UAA supplementation in the culture media[7][8].

L-DOPA and Epoxide-Bearing Tyrosines (EPOY)

Tyrosine analogs with additional hydroxyl or reactive oxygen species are heavily utilized for covalent protein targeting.

-

L-DOPA: When incorporated into the complementarity-determining regions (CDRs) of antibodies, the ortho-hydroxyl groups of L-DOPA can be oxidized by periodate to form a highly reactive quinone. This quinone undergoes rapid nucleophilic attack by adjacent lysine residues on the target antigen, creating an irreversible covalent cross-link[3].

-

EPOY (Epoxide-Tyrosine): Epoxides are stable under physiological conditions but react selectively with proximal nucleophiles upon target binding. Incorporating EPOY into nanobodies (e.g., against PD-L1 or KRAS mutants) allows for the development of highly specific covalent protein drugs[2].

Quantitative Comparison of Hydroxyl UAAs

The following table summarizes the structural, functional, and translational parameters of key hydroxyl UAAs utilized in current literature:

| UAA Name | Structure Type | Preferred OTS (aaRS/tRNA) | Primary Application | Reactivity / Mechanism |

| 5-Hydroxytryptophan (5-HTP) | Indole derivative | EcTrpRS / tRNACUA | Bioconjugation, Fluorescent Probes | Mild oxidative coupling with aromatic amines[5]. |

| L-DOPA | Catechol derivative | MjTyrRS / tRNACUA | Antibody-Antigen Crosslinking | Periodate oxidation to quinone; Lysine nucleophilic attack[3]. |

| Epoxide-Tyrosine (EPOY) | Epoxide-functionalized Tyr | PylRS / tRNACUA | Covalent Protein Drugs | Proximity-driven nucleophilic ring-opening[2]. |

| L-Homoserine | Aliphatic hydroxyl | Auxotrophic replacement | Peptide Drug Stability | Enhances hydrogen bonding and protease resistance[9]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols involving UAAs must be self-validating. Misincorporation of canonical amino acids (e.g., native Trp instead of 5-HTP) is a common failure point that fluorescence or simple SDS-PAGE cannot definitively rule out. The following workflows integrate strict causality and analytical validation.

Protocol 1: Site-Specific Incorporation of 5-HTP via GCE in E. coli

Rationale: This protocol utilizes a dual-plasmid system to express the OTS and the target protein. Mass spectrometry is mandated as a self-validating step to confirm absolute fidelity.

-

Plasmid Co-transformation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the target protein containing an amber stop codon (UAG) at the desired site, and a second plasmid encoding the orthogonal EcTrpRS/tRNACUA pair.

-

Culture and Feeding: Grow cells in LB medium at 37°C until OD600 reaches 0.6. Supplement the culture with 1–2 mM of 5-HTP. (Note: If using the autonomous 5-HTP biosynthesis strain, exogenous feeding is omitted[7]).

-

Induction: Induce expression with 1 mM IPTG and shift the temperature to 25°C for 12–16 hours to promote soluble protein folding.

-

Purification: Harvest cells by centrifugation, lyse via sonication, and purify the target protein using Ni-NTA affinity chromatography (assuming a His-tag).

-

Validation (Critical Step): Perform Intact Mass Spectrometry (ESI-MS). The causality of this step is vital: you must observe a mass shift corresponding exactly to the addition of 5-HTP (+16 Da compared to native Trp misincorporation). Absence of the lower mass peak validates the strict orthogonality of the synthetase[6].

Protocol 2: Chemoselective Oxidative Bioconjugation of 5-HTP

Rationale: Exploiting the lowered oxidation potential of 5-HTP ensures that only the genetically encoded site reacts, preserving the structural integrity of the rest of the protein[5].

-

Preparation: Buffer exchange the purified 5-HTP-containing protein into 50 mM sodium phosphate buffer (pH 7.4).

-

Reagent Addition: Add the desired aromatic amine (e.g., an aniline-derivatized fluorophore or PEG chain) to a final concentration of 5–10 mM.

-

Oxidation Initiation: Add potassium ferricyanide (

) to a final concentration of 1 mM. The choice of -

Incubation: Incubate the reaction at room temperature for 1–2 hours.

-

Quenching and Cleanup: Quench the reaction by removing the oxidant via size-exclusion chromatography (e.g., PD-10 desalting column).

-

Validation: Analyze the conjugate via LC-MS to confirm the precise addition of the bioconjugate mass and the absence of over-labeled species.

Fig 2: Workflow for chemoselective oxidative bioconjugation targeting 5-HTP residues.

Conclusion

The strategic incorporation of hydroxyl-containing unnatural amino acids represents a paradigm shift in protein engineering. By moving beyond the canonical limitations of native Serine, Threonine, and Tyrosine, researchers can leverage the unique redox potentials and nucleophilic properties of molecules like 5-HTP, L-DOPA, and EPOY. When coupled with rigorous, self-validating genetic code expansion protocols, these UAAs provide unprecedented control over protein function, enabling the next generation of targeted therapeutics, ADCs, and precision bioconjugates[2][10].

References

-

Creation of Bacterial cells with 5-Hydroxytryptophan as a 21st Amino Acid Building Block. nih.gov.[Link]

-

Creation of Bacterial Cells with 5-Hydroxytryptophan as a 21st Amino Acid Building Block | Request PDF. researchgate.net.[Link]

-

An Oxidative Bioconjugation Strategy Targeted to a Genetically Encoded 5-hydroxytryptophan. nih.gov.[Link]

-

Genetic Code Expansion: Recent Developments and Emerging Applications. acs.org.[Link]

-

Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins. nih.gov.[Link]

-

Structure-based non-canonical amino acid design to covalently crosslink an antibody–antigen complex. nih.gov.[Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. nih.gov.[Link]

-

tRNA engineering strategies for genetic code expansion. frontiersin.org.[Link]

-

A genetically encoded multifunctional unnatural amino acid for versatile protein manipulations in living cells. nih.gov.[Link]

-

Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. preprints.org.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based non-canonical amino acid design to covalently crosslink an antibody–antigen complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | tRNA engineering strategies for genetic code expansion [frontiersin.org]

- 5. An Oxidative Bioconjugation Strategy Targeted to a Genetically Encoded 5-hydroxytryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A genetically encoded multifunctional unnatural amino acid for versatile protein manipulations in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Creation of Bacterial cells with 5-Hydroxytryptophan as a 21st Amino Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of Fmoc-Protected Amino Alcohols in Peptidomimetic Design

[1]

Executive Summary: The Pivot to Peptidomimetics

In modern drug discovery, native peptides often fail as therapeutic candidates due to rapid proteolytic degradation and poor bioavailability. Fmoc-protected amino alcohols represent a critical class of building blocks used to engineer peptidomimetics —molecules that mimic peptide structure while resisting enzymatic cleavage.

By reducing the C-terminal carboxyl group to a hydroxyl moiety, researchers can generate transition-state isosteres (such as hydroxyethylene or hydroxyethylamine cores) that potently inhibit proteases (e.g., HIV protease, Renin, Secretase). Furthermore, these alcohols serve as precursors to peptide aldehydes , essential warheads for covalent serine/cysteine protease inhibitors.

This guide details the synthesis, solid-phase integration, and oxidative transformation of these building blocks, prioritizing chirality retention and orthogonality.

Synthesis of Fmoc-Amino Alcohols

The Challenge: Reduction Without Racemization

The primary challenge in synthesizing Fmoc-amino alcohols is reducing the carboxylic acid without affecting the base-labile Fmoc group or racemizing the

The Solution: Mixed Anhydride Reduction

The industry-standard protocol (Rodriguez et al.) utilizes a mixed anhydride intermediate followed by Sodium Borohydride (

Experimental Protocol: Mixed Anhydride Reduction

Reagents: Fmoc-Amino Acid, Isobutyl Chloroformate (IBC-Cl), N-Methylmorpholine (NMM),

-

Activation: Dissolve 10 mmol of Fmoc-Amino Acid in 50 mL dry THF. Cool to -10°C (ice/salt bath).

-

Anhydride Formation: Add NMM (10 mmol) followed dropwise by IBC-Cl (10 mmol). Stir for 15 minutes. Critical: Maintain temperature below 0°C to prevent urethane formation.

-

Reduction: Remove the precipitated NMM

HCl salt via rapid filtration (optional but recommended for purity). -

Borohydride Addition: Add the filtrate to a solution of

(15 mmol) in 10 mL water (or 50% aq. THF) at 0°C. Note: Gas evolution ( -

Quench: After 30 minutes, quench with 1M

or citric acid. -

Workup: Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate. Recrystallize from EtOAc/Hexane.

Diagram 1: Synthesis Pathway (Graphviz)

Caption: The mixed anhydride reduction pathway ensures Fmoc stability by avoiding strong Lewis acids and high temperatures.

Solid Phase Peptide Synthesis (SPPS) Integration

Fmoc-amino alcohols are frequently used to create C-terminal alcohol peptides. Unlike standard amino acids, they cannot be loaded via esterification to Rink Amide or Wang resins in the standard way. They require Trityl-based resins (2-Chlorotrityl Chloride, 2-CTC) to form an ether linkage.[2]

Loading Protocol: 2-Chlorotrityl Chloride Resin

This method anchors the alcohol via its hydroxyl group, forming a trityl ether.

-

Resin Preparation: Swell 1g of 2-CTC resin (1.0–1.6 mmol/g) in dry DCM for 30 minutes.

-

Loading Solution: Dissolve Fmoc-amino alcohol (2 eq. relative to resin loading) in dry DCM.[3] Add Pyridine (1.5 eq. relative to alcohol).[3][4][5][6][7]

-

Coupling: Add the solution to the resin.[3][8][9][10][11] Shake at room temperature for 16–24 hours. Note: Reaction is slower than esterification.

-

Capping: Add Methanol (1 mL) to quench unreacted trityl chlorides. Shake for 15 minutes.

-

Washing: Wash resin 3x DCM, 3x DMF, 3x DCM.[11]

-

Elongation: Proceed with standard Fmoc SPPS (Deprotection with 20% Piperidine, Coupling with DIC/Oxyma).

Important Consideration: The trityl ether bond is acid-labile but requires slightly stronger conditions than the trityl ester. Cleavage is typically achieved with 1–5% TFA in DCM, releasing the peptide alcohol.

Diagram 2: SPPS Workflow

Caption: Workflow for anchoring amino alcohols to 2-CTC resin, allowing standard peptide elongation and release of C-terminal alcohols.

Advanced Transformations: Oxidation to Aldehydes

Peptide aldehydes are potent transition-state inhibitors (e.g., Leupeptin). Converting the Fmoc-amino alcohol to an aldehyde is a pivotal step.

The "Gold Standard": Dess-Martin Periodinane (DMP)

While Swern oxidation is common, it requires strictly anhydrous conditions and -78°C. Dess-Martin Periodinane (DMP) is superior for Fmoc-protected species because it operates at room temperature, is non-acidic (preserving acid-labile side chains), and avoids epimerization.

Protocol: DMP Oxidation[4][12][13]

-

Setup: Dissolve Fmoc-amino alcohol (1.0 eq) in DCM (wet DCM accelerates the reaction slightly).

-

Oxidation: Add DMP (1.2 eq). Stir at Room Temperature for 1–2 hours.

-

Monitoring: Check TLC (Aldehydes move faster than alcohols).

-

Workup: Quench with saturated

containing -

Purification: Flash chromatography immediately. Warning: Fmoc-amino aldehydes are prone to hydrate formation and racemization on silica if left too long.

Data Summary: Oxidation Methods Comparison

| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | IBX Oxidation |

| Conditions | Room Temp, Mild | -78°C, Anhydrous | Reflux (often) |

| Racemization Risk | Low | Low (if temp controlled) | Low |

| Fmoc Compatibility | Excellent | Good | Good |

| Scalability | High | Moderate (cooling cost) | Moderate (solubility issues) |

| Toxicity | Low (Iodine byproduct) | High (CO, DMS) | Low |

Troubleshooting & Best Practices

O-Acylation During Coupling

-

Problem: When an Fmoc-amino alcohol is used in solution phase (not anchored to resin) as a nucleophile, the hydroxyl group competes with the amine of the next residue, leading to ester formation (O-acylation).

-

Solution: If the alcohol is a side-chain mimic, protect the OH with TBDMS (tert-butyldimethylsilyl) or Trityl before removing the Fmoc group for the next coupling.

Solubility

-

Insight: Fmoc-amino alcohols are generally less soluble in water than their acid counterparts but highly soluble in organic solvents (DCM, THF, EtOAc).

-

Handling: Store at -20°C. Aldehydes generated from these alcohols must be used immediately or stored under Argon at -80°C to prevent oxidation to acid or trimerization.

Racemization Check

-

Validation: Always verify optical rotation

against literature values after reduction. A shift indicates racemization during the mixed anhydride step (usually due to insufficient cooling).

References

-

Rodriguez, M., et al. (1991). A simple and efficient method for the preparation of N-protected amino alcohols and peptide alcohols. Tetrahedron Letters. [Link]

-

Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]

-

Dess, D. B., & Martin, J. C. (1983).[5] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[5] The Journal of Organic Chemistry.[5] [Link]

-

Barlos, K., et al. (1989). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Leu15 -gastrin I.[2][9][11][14] Tetrahedron Letters (Foundational work on 2-CTC resin loading). [Link]

-

Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard Reference for SPPS Protocols). [Link]

Sources

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptideweb.com [peptideweb.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Dess-Martin Oxidation [organic-chemistry.org]

- 14. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

Synthesis of (S)-2-amino-5-hydroxypentanoic acid from L-glutamic acid: A Comprehensive Technical Guide

Executive Summary

(S)-2-amino-5-hydroxypentanoic acid, commonly known as L-5-hydroxynorvaline, is a crucial non-proteinogenic amino acid. It functions as an essential building block in the synthesis of peptidomimetics, bacterial siderophores, and serves as a biological probe for metabolic stress responses in plants [2]. This technical guide outlines a high-yield, stereochemically robust synthetic route to derive (S)-2-amino-5-hydroxypentanoic acid from the abundant natural precursor, L-glutamic acid. By employing a mixed-anhydride activation strategy followed by a chemoselective sodium borohydride reduction, this protocol guarantees the preservation of the

Mechanistic Rationale & Pathway Design

The transformation of L-glutamic acid to (S)-2-amino-5-hydroxypentanoic acid necessitates the selective reduction of the

Direct reduction of unprotected L-glutamic acid is synthetically unfeasible due to the molecule's zwitterionic nature and the lack of regioselectivity. Therefore, an orthogonal protection strategy is required:

-

Protection: The

-amine is protected using a tert-butyloxycarbonyl (Boc) group, and the -

Activation: The free

-carboxyl is activated using isobutyl chloroformate in the presence of N-methylmorpholine (NMM) to form a highly electrophilic mixed anhydride [3]. -

Reduction: The mixed anhydride is rapidly reduced using sodium borohydride (

) in an aqueous/THF mixture. -

Deprotection: Global deprotection using Trifluoroacetic acid (TFA) simultaneously removes both the Boc and tert-butyl ester groups, yielding the final target.

Visualizing the Synthetic Logic

Chemical pathway for the synthesis of (S)-2-amino-5-hydroxypentanoic acid from L-glutamic acid.

Experimental Protocols (Self-Validating Systems)

The following step-by-step methodology is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion and intermediate stability.

Step-by-step experimental workflow for the mixed-anhydride reduction protocol.

Step 1: Mixed Anhydride Formation

-

Dissolve 10.0 mmol of N-Boc-L-glutamic acid

-tert-butyl ester in 30 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. -

Cool the solution to -15 °C using an ice/salt bath. Causality: Strict temperature control prevents the formation of symmetrical anhydrides and minimizes the risk of racemization.

-

Add 11.0 mmol of N-methylmorpholine (NMM). Causality: NMM is a weak, non-nucleophilic base that effectively scavenges HCl without attacking the forming anhydride.

-

Dropwise, add 10.5 mmol of isobutyl chloroformate. Stir the mixture for exactly 15 minutes at -15 °C. A white precipitate of NMM·HCl will form, indicating successful activation [3].

Step 2: Chemoselective Reduction

-

Rapidly filter the reaction mixture under argon to remove the NMM·HCl salts, collecting the filtrate in a pre-cooled (-15 °C) flask. Causality: Removing the salts prevents side reactions and buffering issues during the hydride reduction.

-

Prepare a solution of 30.0 mmol of Sodium Borohydride (

) in 10 mL of cold water. -

Add the aqueous

solution dropwise to the mixed anhydride filtrate. Vigorous gas evolution ( -

Allow the reaction to warm to 0 °C and stir for 1 hour.

Step 3: Workup and Isolation of Protected Alcohol

-

Quench the reaction by carefully adding 10 mL of saturated aqueous

to destroy excess -

Evaporate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with 1M HCl, saturated

, and brine. Dry over anhydrous -

Concentrate in vacuo to yield N-Boc-(S)-2-amino-5-hydroxypentanoic acid

-tert-butyl ester as a viscous oil. Self-Validation: TLC (Hexane:EtOAc 1:1) should show a single spot with a lower Rf than the starting material.

Step 4: Global Deprotection

-

Dissolve the protected alcohol in 20 mL of a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

-

Stir at room temperature for 2 hours. Causality: TFA efficiently cleaves both the Boc carbamate and the tert-butyl ester without inducing dehydration of the primary alcohol.

-

Concentrate the mixture under a stream of nitrogen.

-

Triturate the resulting residue with cold diethyl ether. (S)-2-amino-5-hydroxypentanoic acid will precipitate as a white solid (TFA salt). Filter and dry under high vacuum.

Quantitative Data & Analytical Validation

To ensure trust and reproducibility, the following table summarizes the expected quantitative yields and critical analytical markers for the key intermediates and the final product [2, 6].

| Compound | Expected Yield | Physical State | Key | ESI-MS (m/z) |

| N-Boc-L-Glu-OtBu | N/A (Starting Mat.) | White Solid | 304.1 [M+H] | |

| Protected Alcohol | 85 - 92% | Viscous Oil | 290.2 [M+H] | |

| (S)-2-amino-5-hydroxypentanoic acid | 95% (from protected) | White Solid | 134.1 [M+H] |

Scientific Integrity: Causality in Experimental Choices

The synthesis of unnatural amino acids requires rigorous adherence to chemoselectivity and stereopreservation.

-

Why not direct ester reduction? While DIBAL-H can selectively reduce esters to aldehydes or alcohols [1, 4], utilizing DIBAL-H requires strictly anhydrous conditions, cryogenic temperatures (-78 °C), and often results in over-reduction or partial racemization. The mixed anhydride method allows for the use of

, a much milder, bench-stable reagent that tolerates aqueous co-solvents [5]. -

Role of Isobutyl Chloroformate: Ethyl chloroformate can also be used [6], but isobutyl chloroformate is preferred because the resulting isobutyl mixed anhydride is more sterically hindered at the carbonate carbonyl. This directs the incoming borohydride nucleophile exclusively to the amino acid carbonyl, maximizing the yield of the desired alcohol and minimizing the formation of isobutanol byproducts.

-

Stereochemical Integrity: By operating at -15 °C during the activation phase and avoiding strong bases, the

-proton remains completely unperturbed, ensuring >99% enantiomeric excess (ee) of the (S)-configuration in the final product.

References

- A Simple Procedure for the Transformation of L-Glutamic Acid into the Corresponding g-Aldehyde.

- Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress. Journal of Experimental Botany.

- Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. 2. Peptide.

- One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters. PMC - NIH.

- Design, Synthesis and Biological Activity of Novel Reversible Peptidyl FVIIa Inhibitors Rh-Catalyzed Enantioselective Synthesis. DTU Inside.

- Access to Any Site Directed Stable Isotope (2H, 13C, 15N, 17O and 18O) in Genetically Encoded Amino Acids. MDPI.

An In-Depth Technical Guide to Fmoc-L-Homonorleucine Hydroxyl Derivatives: Synthesis, Characterization, and Application in Peptide-Based Drug Discovery

Foreword: The Strategic Value of Side-Chain Hydroxylation in Unnatural Amino Acids

In the landscape of modern drug development, particularly in the realm of peptide therapeutics, the ability to fine-tune the physicochemical properties of a molecule is paramount. The incorporation of non-canonical amino acids has become a standard and powerful strategy to modulate pharmacokinetics, enhance proteolytic stability, and refine receptor selectivity.[1][2] Among the diverse arsenal of unnatural amino acids, L-homonorleucine, an isomer of leucine with a linear four-carbon side chain, presents a unique scaffold for chemical modification. The introduction of a hydroxyl group onto this aliphatic side chain unlocks a new dimension of chemical diversity, enabling the formation of hydrogen bonds, altering polarity, and providing a point for further functionalization.

This guide provides a comprehensive technical overview of the synthesis, characterization, and application of Fmoc-L-homonorleucine hydroxyl derivatives. As a Senior Application Scientist, my objective is to not only present established protocols but also to elucidate the underlying chemical principles and strategic considerations that guide the choices made in the laboratory. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage these valuable building blocks in their pursuit of novel and effective peptide-based therapeutics.

The Rationale for Hydroxylation: Enhancing Peptide Properties

The decision to incorporate a hydroxylated homonorleucine derivative into a peptide sequence is driven by the desire to impart specific, advantageous properties. The hydroxyl group, while seemingly a simple modification, can have a profound impact on the resulting peptide.

-

Conformational Constraint and Receptor Binding: The introduction of a hydroxyl group can induce conformational preferences in the peptide backbone, potentially leading to a more favorable orientation for receptor binding.[3][4] The ability to form intramolecular hydrogen bonds can stabilize secondary structures such as β-turns, which are often crucial for biological activity.[5] Furthermore, the hydroxyl group can act as a hydrogen bond donor or acceptor, directly interacting with the target protein and enhancing binding affinity.[6][7]

-

Improved Solubility and Pharmacokinetics: The increased polarity afforded by the hydroxyl group can enhance the aqueous solubility of hydrophobic peptides, a common challenge in peptide drug development.[8] This can have a positive impact on formulation and bioavailability.

-

Metabolic Stability: While the aliphatic side chain of homonorleucine itself provides some resistance to enzymatic degradation compared to more complex side chains, the introduction of a hydroxyl group can further influence its metabolic profile.[2][9]

-

A Handle for Further Modification: The hydroxyl group serves as a convenient point for post-synthetic modification, such as glycosylation or the attachment of imaging agents or other payloads.

Synthetic Strategies for Hydroxylated Homonorleucine Derivatives

The synthesis of Fmoc-L-homonorleucine hydroxyl derivatives requires careful control of stereochemistry. Both chemical and enzymatic methods have been developed to achieve this. The choice of method often depends on the desired position of the hydroxyl group and the required stereoisomer.

Enzymatic Approaches: Precision and Selectivity

Enzymatic synthesis offers a highly selective and environmentally benign route to hydroxylated amino acids.[10] Hydroxylases, particularly those from microbial sources, can catalyze the regio- and stereoselective hydroxylation of amino acid side chains.

-

ω-Hydroxylation: For the synthesis of Nα-Fmoc-L-6-hydroxynorleucine, a common starting material is L-lysine, which can be enzymatically hydroxylated at the 5-position. Subsequent chemical modifications can then be used to convert the amine to a hydroxyl group and adjust the chain length if necessary.

-

β- and γ-Hydroxylation: Recent advances in enzyme engineering and discovery have identified hydroxylases capable of introducing hydroxyl groups at other positions on the amino acid side chain. These enzymes often exhibit high diastereoselectivity.

Chemical Synthesis: Versatility and Scalability

Chemical synthesis provides a versatile platform to access a wider range of hydroxylated isomers with precise stereochemical control.

The asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy α-amino acids.[11] Chiral catalysts can be employed to control the stereochemistry of the newly formed hydroxyl and amino-bearing centers.

Conceptual Workflow: Asymmetric Aldol Approach

Caption: Asymmetric Aldol Synthesis Workflow.

The Sharpless asymmetric aminohydroxylation allows for the stereoselective introduction of both an amino and a hydroxyl group across a double bond.[9][12] This method is particularly useful for the synthesis of β-hydroxy amino acids from α,β-unsaturated esters.

Protocol: Synthesis of Fmoc-L-threo-β-hydroxyasparagine derivative (Illustrative Example)

This protocol is adapted from a published procedure for a related β-hydroxy amino acid and illustrates the principles of the Sharpless asymmetric aminohydroxylation.[12]

-

Preparation of the Nitrogen Source: Prepare N-chlorofluorenyl carbamate (FmocNHCl) as the nitrogen source.

-

Asymmetric Aminohydroxylation: To a solution of the appropriate α,β-unsaturated ester in a suitable solvent system (e.g., n-propanol/water), add the Sharpless ligand (e.g., (DHQ)2PHAL), potassium osmate(VI) dihydrate, and the nitrogen source (FmocNHCl) under basic conditions (e.g., potassium carbonate).

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Upon completion, quench the reaction and extract the product.

-

Purification: Purify the resulting Fmoc-protected β-hydroxy amino ester by column chromatography.

-

Ester Hydrolysis: Hydrolyze the ester to the free carboxylic acid to yield the final Fmoc-amino acid building block.

Causality Behind Experimental Choices:

-

Choice of Ligand: The choice of the chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD)) determines the facial selectivity of the addition to the double bond, and thus the stereochemistry of the final product.

-

Basic Conditions: The reaction is performed under basic conditions to facilitate the catalytic cycle of the osmium catalyst.

The synthesis of γ- and δ-hydroxy homonorleucine derivatives often involves starting from chiral pool materials or employing stereoselective reduction or oxidation reactions on appropriately functionalized linear precursors.

Fmoc Protection and Characterization: Ensuring Quality and Compatibility

Once the hydroxylated homonorleucine is synthesized, the α-amino group must be protected with the Fmoc group to make it compatible with standard solid-phase peptide synthesis (SPPS) protocols.[13][]

General Protocol for Fmoc Protection: [12][15]

-

Dissolution: Dissolve the hydroxylated amino acid in a suitable solvent, typically a mixture of an organic solvent like dioxane or acetone and an aqueous basic solution (e.g., 10% sodium carbonate or sodium bicarbonate).[15]

-

Addition of Fmoc Reagent: Slowly add a solution of an Fmoc-donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), to the amino acid solution with vigorous stirring at a low temperature (e.g., 0-5 °C). Fmoc-OSu is often preferred due to its greater stability and reduced tendency to form side products.[15]

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours. After the reaction is complete, dilute with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Fmoc reagent.

-

Acidification and Isolation: Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., HCl). The Fmoc-protected amino acid will precipitate and can be collected by filtration or extracted into an organic solvent.

-

Purification and Characterization: The crude product is then purified, typically by recrystallization or column chromatography. The final product must be thoroughly characterized to confirm its identity and purity.

Table 1: Key Characterization Techniques for Fmoc-Hydroxylated Homonorleucine Derivatives

| Technique | Information Obtained | Typical Observations |

| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation, stereochemistry | Characteristic signals for the Fmoc group, the amino acid backbone, and the hydroxylated side chain. Coupling constants can help determine relative stereochemistry. |

| Mass Spectrometry (e.g., ESI-MS) | Molecular weight confirmation | Observation of the expected molecular ion peak ([M+H]⁺ or [M-H]⁻). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicates high purity. Retention time is a characteristic property. |

| Chiral HPLC | Enantiomeric purity | Separation of enantiomers to determine the enantiomeric excess (ee%). |

| Melting Point | Physical property and purity indicator | A sharp melting point range is indicative of a pure compound. |

| Optical Rotation | Chirality confirmation | Measurement of the specific rotation ([α]D). |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-hydroxylated homonorleucine derivatives are readily incorporated into peptide sequences using standard Fmoc-SPPS protocols.[16][17]

Workflow for Incorporation into a Peptide Chain

Caption: SPPS Cycle for Incorporating the Modified Amino Acid.

Key Considerations:

-

Side-Chain Protection: Depending on the synthetic strategy and the nature of other amino acids in the sequence, the hydroxyl group of the homonorleucine derivative may need to be protected (e.g., with a t-butyl group) to prevent side reactions during peptide synthesis. This protecting group is typically removed during the final cleavage from the resin.

-

Coupling Reagents: Standard coupling reagents such as HBTU, HATU, or DIC/HOBt are generally effective for coupling these modified amino acids.

-

Cleavage and Deprotection: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.

Case Study: Hydroxylated Amino Acids in Protease Inhibitors

The incorporation of hydroxylated non-canonical amino acids has been a successful strategy in the design of protease inhibitors.[8][18][19] The hydroxyl group can mimic the tetrahedral intermediate of peptide bond hydrolysis, leading to tight binding to the active site of the protease.[20]

Hypothetical Application in a Protease Inhibitor:

Consider a peptide-based inhibitor of a serine protease. The native substrate may have a leucine at the P2 position. Replacing this leucine with a β- or γ-hydroxylated homonorleucine could:

-

Introduce a new hydrogen bond: The hydroxyl group could form a hydrogen bond with a backbone amide or a side chain in the S2 pocket of the protease, increasing binding affinity.

-

Improve selectivity: The specific stereochemistry and position of the hydroxyl group could lead to a more favorable interaction with the target protease over other related proteases, thereby improving the inhibitor's selectivity profile.

-

Enhance metabolic stability: The unnatural amino acid would be less susceptible to cleavage by endogenous proteases, prolonging the inhibitor's half-life in vivo.

The validation of such a hypothesis would involve the synthesis of the modified peptide, in vitro enzymatic assays to determine its inhibitory potency (IC₅₀ or Kᵢ), and structural studies (e.g., X-ray crystallography or NMR) of the inhibitor-protease complex to elucidate the binding mode.

Conclusion and Future Perspectives

Fmoc-L-homonorleucine hydroxyl derivatives represent a valuable class of building blocks for the synthesis of peptide-based therapeutics. The strategic introduction of a hydroxyl group onto the homonorleucine side chain provides a powerful tool to modulate the conformational, binding, and pharmacokinetic properties of peptides. The synthetic methodologies, both enzymatic and chemical, offer access to a range of stereochemically defined isomers, allowing for a systematic exploration of structure-activity relationships. As the demand for more sophisticated and effective peptide drugs continues to grow, the use of such precisely engineered non-canonical amino acids will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl. (2018). Organic Letters. [Link]

- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128.

-

University of Kansas, Department of Medicinal Chemistry. Design and Synthesis of Proteinase Inhibitors. [Link]

-

ResearchGate. Synthesis of Fmoc-based SPPS building blocks 1–3. Reagents and.... [Link]

-

figshare. (2018). Asymmetric Synthesis of Fmoc-Protected β‑Hydroxy and β‑Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl - Organic Letters. [Link]

-

Synthesis and Application of Fmoc-His(3-Bum)-OH. [Link]

-

Peptides. Fmoc-beta-HNle-OH. [Link]

-

Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. [Link]

-

Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Design, synthesis, and biological evaluation of monopyrrolinone-based HIV-1 protease inhibitors. (2003). Journal of Medicinal Chemistry. [Link]

-

A Chemical Approach to Assess the Impact of Post-translational Modification on MHC Peptide Binding and Effector Cell Engagement. (2022). ACS Chemical Biology. [Link]

-

ResearchGate. Synthesis of Fmoc‐(S,S)‐α,α‐di‐L‐homonorleucyl‐L‐glycine (2). DMSO=dimethyl sulfoxide, TFA=trifluoroacetic acid. [Link]

-

Stereoselective Synthesis of α-Disubstituted β-Homoprolines. (2023). The Journal of Organic Chemistry. [Link]

-

COMPREHENSIVE WORKFLOW FOR QUANTITATIVE BIOANALYSIS OF LARGE PEPTIDES AND PROTEINS: A CASE STUDY OF THE GLP-1 RECEPTOR AGONIST,. [Link]

-

Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones. (2024). RSC Advances. [Link]

-

ResearchGate. (PDF) Hydroxyl Group-Targeted Conjugate and Its Self-Assembled Nanoparticle of Peptide Drug: Effect of Degree of Saturation of Fatty Acids and Modification of Physicochemical Properties. [Link]

-

Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. (2012). Journal of Medicinal Chemistry. [Link]

-

Scilit. Preparation of N‐Fmoc‐Protected β2‐ and β3‐Amino Acids and their use as building blocks for the solid‐phase synthesis of β‐peptides. [Link]

-

ResearchGate. Overview of peptide modifications and corresponding binding affinity to MHC. [Link]

-

Structure-based design and synthesis of HIV-1 protease inhibitors employing beta-D-mannopyranoside scaffolds. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Comparison between a Biochemical Pathway and Organic Chemical Synthesis. (2018). Journal of Chemical Education. [Link]

-

Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. [Link]

-

MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. [Link]

-

For Many But Not For All: How The Conformational Flexibility Of The Peptide/Mhcii Complex Shapes Epitope Selection. (2012). Frontiers in Immunology. [Link]

-